molecular formula C23H27N5O3 B2606528 (7-Methoxybenzofuran-2-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1206998-13-1

(7-Methoxybenzofuran-2-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2606528
CAS RN: 1206998-13-1
M. Wt: 421.501
InChI Key: SOVGJWCKZWJPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Anticancer Research

Benzofuran derivatives have been studied for their potential anticancer properties. A series of benzofuran compounds, similar in structure to the one you’ve mentioned, have shown promising results against human ovarian cancer cell lines . This suggests that (7-Methoxybenzofuran-2-yl)methanone could be synthesized and tested for its efficacy in inhibiting cancer cell growth, providing a new avenue for oncological therapeutics.

Antimicrobial Activity

The structural motif of benzofuran is known to possess antimicrobial properties. Compounds with the benzofuran core have been synthesized and evaluated for their in vitro antibacterial activities against various strains such as E. coli, S. aureus, and P. aeruginosa . Research into the antimicrobial efficacy of (7-Methoxybenzofuran-2-yl)methanone could lead to the development of new antibiotics or disinfectants.

Antiviral Applications

Benzofuran derivatives have also been identified with antiviral activities. For instance, certain benzofuran compounds have demonstrated effectiveness against the hepatitis C virus, suggesting potential therapeutic applications for related diseases . The compound could be explored for its antiviral capabilities, possibly contributing to treatments for viral infections.

Anti-Oxidative Properties

Many benzofuran derivatives exhibit anti-oxidative activities, which are beneficial in combating oxidative stress-related diseases . Investigating the anti-oxidative potential of (7-Methoxybenzofuran-2-yl)methanone could open up research into its use as a dietary supplement or in preventive medicine.

Drug Synthesis and Development

The benzofuran ring is a common structural unit in many biologically active natural medicines and synthetic chemical raw materials . The compound could serve as a key intermediate in the synthesis of various drugs, potentially leading to the discovery of new pharmacological agents.

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-18-7-5-6-17-14-19(31-22(17)18)23(29)28-12-10-27(11-13-28)21-15-20(24-16-25-21)26-8-3-2-4-9-26/h5-7,14-16H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVGJWCKZWJPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxybenzofuran-2-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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